

Application Notes and Protocols for MitoTracker Deep Red FM Staining

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Compound of Interest		
Compound Name:	MitoTracker Deep Red FM	
Cat. No.:	B1262682	Get Quote

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Introduction

MitoTracker Deep Red FM is a far-red fluorescent dye that selectively stains mitochondria in live cells. Its accumulation in mitochondria is dependent on the mitochondrial membrane potential. A key feature of this dye is its mildly thiol-reactive chloromethyl moiety, which allows it to covalently bind to mitochondrial proteins, ensuring its retention even after cell fixation and permeabilization, making it a valuable tool for a wide range of applications in cellular biology and drug development.[1][2] This document provides a comprehensive guide to the use of MitoTracker Deep Red FM, including detailed protocols for staining, fixation, and imaging, as well as troubleshooting tips and quantitative data.

Physicochemical and Spectral Properties

MitoTracker Deep Red FM exhibits excitation and emission maxima in the far-red region of the spectrum, which is advantageous for minimizing autofluorescence from cellular components.

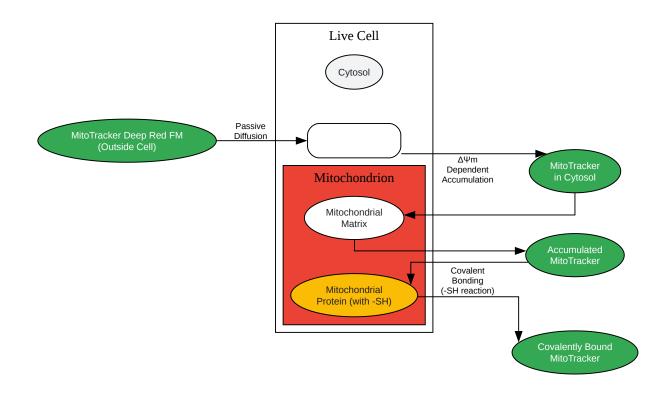


Property	Value	Reference
Excitation Maximum	~644 nm	[3][4]
Emission Maximum	~665 nm	[3][4]
Recommended Excitation Laser	633 nm or 640 nm	[4][5]
Recommended Emission Filter	660/20 nm bandpass	[4]
Molecular Weight	543.57 g/mol	[3]
Solvent	DMSO	[3]

Mechanism of Action

The staining process of **MitoTracker Deep Red FM** involves a two-step mechanism. Initially, the cell-permeant dye passively diffuses across the plasma membrane and accumulates in the mitochondria of live cells, driven by the negative mitochondrial membrane potential. Subsequently, the dye's chloromethyl group reacts with free thiol groups on mitochondrial proteins, forming covalent bonds. This covalent attachment ensures that the dye is well-retained within the mitochondria, even after fixation and permeabilization procedures that can cause other mitochondrial dyes to leak out.





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Caption: Mechanism of MitoTracker Deep Red FM Staining.

Experimental Protocols Reagent Preparation

- 1. Stock Solution (1 mM):
- MitoTracker Deep Red FM is typically supplied as a lyophilized solid.
- To create a 1 mM stock solution, dissolve 50 μg of the dye in 92 μL of high-quality, anhydrous dimethyl sulfoxide (DMSO).[3]
- Mix thoroughly by vortexing.



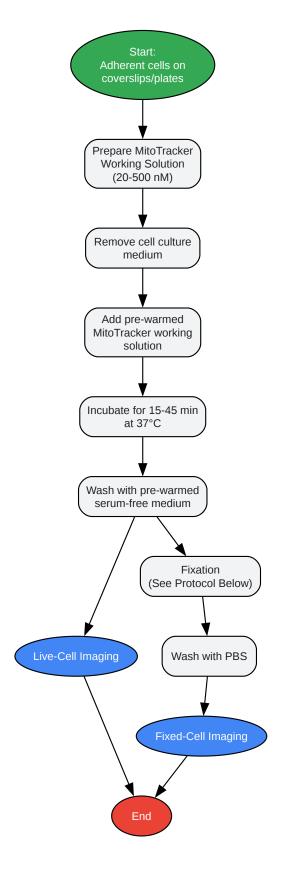




- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C, protected from light. When stored correctly, the DMSO stock solution is stable for up to 6 months.
- 2. Working Solution (20-500 nM):
- On the day of the experiment, thaw an aliquot of the 1 mM stock solution.
- Dilute the stock solution in a suitable buffer or pre-warmed serum-free culture medium to the
 desired final concentration. A typical working concentration range is 20-500 nM.[3] The
 optimal concentration may vary depending on the cell type and experimental conditions and
 should be determined empirically. For flow cytometry applications, lower concentrations (e.g.,
 15 nM) may be sufficient.[1]

Staining Protocol for Adherent Cells





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Caption: Workflow for Staining Adherent Cells.



- Cell Preparation: Grow adherent cells on sterile glass coverslips or in imaging-compatible plates to the desired confluency.
- Staining: a. Remove the culture medium. b. Add the pre-warmed MitoTracker Deep Red FM working solution to the cells. c. Incubate the cells for 15-45 minutes at 37°C, protected from light.
- Washing: a. Remove the staining solution. b. Wash the cells twice with a pre-warmed, serum-free culture medium or phosphate-buffered saline (PBS).
- Imaging (Live Cells): For live-cell imaging, mount the coverslip and proceed with observation under a fluorescence microscope using the appropriate filter sets.
- Fixation (Optional): For fixed-cell imaging, proceed immediately to the fixation protocol.

Staining Protocol for Suspension Cells

- Cell Preparation: Harvest suspension cells and centrifuge at 400 x g for 3-4 minutes.
- Washing: Resuspend the cell pellet in pre-warmed, serum-free medium or PBS and centrifuge again. Repeat this wash step.
- Staining: a. Resuspend the cell pellet in the pre-warmed MitoTracker Deep Red FM working solution. b. Incubate the cells for 15-45 minutes at 37°C, protected from light.
- Washing: a. Centrifuge the stained cells at 400 x g for 3-4 minutes. b. Discard the supernatant and resuspend the cells in fresh, pre-warmed, serum-free medium or PBS.
 Repeat this wash step.
- Imaging/Analysis: The cells are now ready for live-cell imaging or analysis by flow cytometry. For fixed-cell applications, proceed to the fixation protocol.

Fixation Protocols

The choice of fixative is critical for preserving the mitochondrial staining pattern of **MitoTracker Deep Red FM**. While the dye is designed to be fixable, improper fixation can lead to a diffuse, non-specific signal.



Recommended Method: Methanol Fixation Several sources suggest that methanol fixation provides better retention of the localized mitochondrial signal compared to paraformaldehyde (PFA).[2]

- After staining and washing, remove the buffer.
- Add ice-cold 100% methanol to the cells.
- Incubate for 15 minutes at -20°C.
- Remove the methanol and wash the cells three times with PBS for 5 minutes each.
- The cells are now ready for permeabilization (if needed for subsequent immunostaining) and imaging.

Alternative Method: Paraformaldehyde (PFA) Fixation While some protocols suggest PFA fixation, there are reports of it causing a diffuse signal.[6][7] If PFA must be used, careful optimization is required.

- After staining and washing, remove the buffer.
- Add 4% PFA in PBS to the cells.
- Incubate for 15 minutes at room temperature.
- Remove the PFA and wash the cells three times with PBS for 5 minutes each.

Note: If a diffuse signal is observed with PFA, consider reducing the fixation time or trying the methanol fixation protocol.

Data Presentation

The fluorescence intensity of **MitoTracker Deep Red FM** is dependent on the dye concentration. The following table summarizes the effect of dye concentration on the median fluorescence intensity (MFI) in CD4+ T cells, as determined by flow cytometry.[1][8]



Dye Concentration (nM)	Median Fluorescence Intensity (MFI) (Arbitrary Units)
5	~1000
10	~2000
15	~3000
20	~4000
25	~5000

Data is representative and may vary between cell types and instrument settings.[1][8]

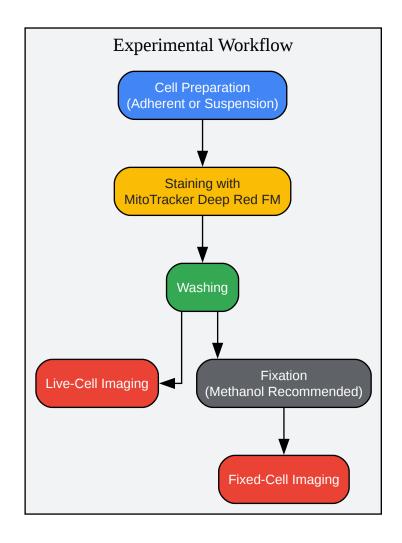
Troubleshooting



Problem	Possible Cause	Suggested Solution
Diffuse, non-specific staining	- Dye concentration is too high Improper fixation (especially with PFA) Cells are unhealthy or dying.	- Titrate the dye concentration to determine the optimal lower concentration Use the recommended methanol fixation protocol Ensure cells are healthy and viable before staining.
Weak or no signal	- Dye concentration is too low Insufficient incubation time Loss of mitochondrial membrane potential Incorrect filter sets for imaging.	- Increase the dye concentration Increase the incubation time Use a positive control for mitochondrial membrane potential Verify the excitation and emission filters match the dye's spectra.
High background fluorescence	- Incomplete washing after staining Presence of serum in the staining medium.	- Increase the number and duration of wash steps Use serum-free medium for the staining and washing steps.
Signal loss after fixation	- Use of an inappropriate fixative.	- Switch to the recommended methanol fixation protocol. Alcohol-based fixatives can extract membranes, so optimization is key.[6]

Mandatory Visualization





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Caption: Logical Flow of MitoTracker Deep Red FM Staining.

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